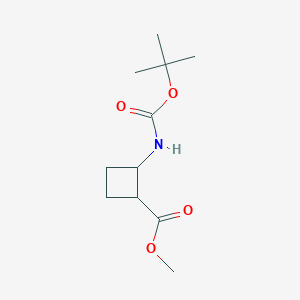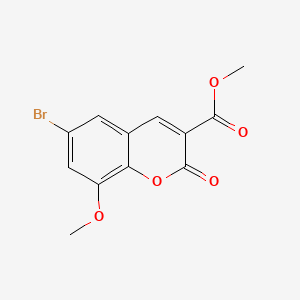
4-(1-Bromovinyl)anisole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Bromovinyl)anisole is an organobromine compound with the chemical formula C9H9BrO It is a derivative of anisole, where a bromovinyl group is attached to the para position of the methoxybenzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Bromovinyl)anisole typically involves the bromination of anisole followed by a vinylation reaction. One common method includes the reaction of anisole with N-bromosuccinimide (NBS) in the presence of a radical initiator to form 4-bromoanisole. This intermediate can then undergo a Heck reaction with vinyl halides to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The bromination step is often carried out under controlled temperature and pressure to ensure efficient conversion.
化学反応の分析
Types of Reactions
4-(1-Bromovinyl)anisole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex organic molecules.
Oxidation and Reduction: The vinyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can yield ethyl derivatives.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for the bromination of anisole.
Palladium Catalysts: Employed in Heck and Suzuki coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
Substituted Anisoles: From substitution reactions.
Coupled Products: From Suzuki and Heck reactions.
Oxidized Derivatives: Such as aldehydes and carboxylic acids.
科学的研究の応用
4-(1-Bromovinyl)anisole has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.
Material Science: Used in the development of new materials with specific properties.
Chemical Biology: Employed in the study of enzyme mechanisms and protein interactions.
作用機序
The mechanism of action of 4-(1-Bromovinyl)anisole in chemical reactions involves the activation of the bromovinyl group, which can participate in various coupling and substitution reactions. The presence of the methoxy group on the benzene ring can influence the reactivity and selectivity of the compound in these reactions.
類似化合物との比較
Similar Compounds
4-Bromoanisole: A precursor in the synthesis of 4-(1-Bromovinyl)anisole.
4-Vinylanisole: Lacks the bromine atom but has similar reactivity in vinylation reactions.
4-Methoxyphenylacetylene: Another derivative of anisole with different functional groups.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a vinyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C9H9BrO |
|---|---|
分子量 |
213.07 g/mol |
IUPAC名 |
1-(1-bromoethenyl)-4-methoxybenzene |
InChI |
InChI=1S/C9H9BrO/c1-7(10)8-3-5-9(11-2)6-4-8/h3-6H,1H2,2H3 |
InChIキー |
HEXUPZIWDXNVCR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Nitrospiro[2,3-dihydroisoquinoline-4,1'-cyclopropane]-1-one](/img/structure/B13703099.png)

![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine](/img/structure/B13703110.png)


![3-Ethyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13703142.png)



![(2S,4R)-1-[(2S)-2-(7-bromoheptanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13703162.png)
![4-[[4-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]-1,3-oxazolidine-2,5-dione](/img/structure/B13703163.png)
